4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound belonging to the class of pyrazoloquinolines. This compound is notable for its unique structural features, which include a benzodioxole moiety and a hexahydro-pyrazoloquinoline core. The presence of these functional groups contributes to its potential biological activities and reactivity.
This compound can be synthesized through various organic chemistry methods, often involving multi-step reactions that utilize different precursors. Its synthesis is of interest in medicinal chemistry due to its potential therapeutic applications.
The compound is classified as a heterocyclic organic compound, specifically a pyrazoloquinoline derivative. It is characterized by the presence of multiple rings in its structure, which is typical for compounds with significant biological activity.
The synthesis of 4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves several key steps:
The synthetic routes may vary based on the specific substituents on the phenyl ring or other functional groups present in the molecule. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular formula of 4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is .
| Property | Data |
|---|---|
| Molecular Weight | 348.40 g/mol |
| IUPAC Name | 4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one |
| InChI | InChI=1S/C21H20N2O3/c22-18(23)19(24)20(25)21(26)15(14-27)12(10)11(13)17(14)16(28)29/h10-11H,(H2,22,23)(H2,24,25)(H2,26) |
| InChI Key | [Insert InChI Key Here] |
The compound's structure features a pyrazoloquinoline core fused with a benzodioxole ring and hydroxyl group at specific positions that enhance its biological activity.
The compound can undergo various chemical reactions:
The reactivity of this compound is influenced by the electron-donating and withdrawing effects of substituents on the benzodioxole and phenyl rings. Reaction conditions such as pH and temperature play significant roles in determining the outcome of these reactions.
The mechanism of action for 4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one likely involves interactions with specific biological targets such as enzymes or receptors. The hydroxyl group enhances hydrogen bonding capabilities with target molecules.
Research indicates that similar compounds exhibit inhibitory effects on various enzymes involved in disease pathways. Specific data regarding binding affinities and inhibition constants would be necessary for a detailed understanding.
This compound has potential applications in medicinal chemistry due to its structural features that may confer biological activity. Research into its pharmacological properties could lead to new therapeutic agents for various diseases.
Potential applications include:
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: